molecular formula C12H12N2O4 B564747 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester CAS No. 676596-62-6

6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester

Cat. No. B564747
CAS RN: 676596-62-6
M. Wt: 248.238
InChI Key: RXKNXEINJYMUOD-UHFFFAOYSA-N
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Description

“6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester” is a synthetic intermediate used in the synthesis of 1-Azakenpaullone and other Kenpaullone derivatives . It has a molecular formula of C12H12N2O4 and a molecular weight of 248.23 .


Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O4 . Unfortunately, the specific structure analysis is not available in the resources I have.


Chemical Reactions Analysis

As a synthetic intermediate, this compound is used in chemical reactions to produce other compounds, specifically 1-Azakenpaullone and other Kenpaullone derivatives . The specifics of these reactions are not detailed in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.23 and a molecular formula of C12H12N2O4 . Its density is 1.378g/cm3, and it has a boiling point of 514.134ºC at 760 mmHg . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Proteomics Research

This compound is used as a synthetic intermediate in the synthesis of 1-Azakenpaullone and other Kenpaullone derivatives , which are important for proteomics research. Proteomics involves the study of proteins, their structures, functions, and interactions, which is crucial in understanding cellular processes and disease mechanisms .

Pharmaceutical Synthesis

The compound serves as a building block in pharmaceutical synthesis, particularly in creating scaffolds found in medications for treating cardiovascular diseases such as evacetrapib , benazepril , and tolvaptan . These drugs have significant roles in managing conditions like hypertension and heart failure.

Chemical Research

In chemical research, this compound can be used to study the properties and reactions of related chemical structures under various conditions, such as temperature and solvent effects . This can lead to the development of new synthetic methods or the discovery of novel reactions.

Biological Studies

The compound may be involved in biological studies to understand its interaction with biological molecules or systems. This can include studying its potential as an inhibitor or activator of certain enzymes or pathways .

Therapeutic Potential Exploration

Researchers might explore the therapeutic potential of this compound in various diseases. For instance, derivatives of similar structures have been investigated for their potential as diuretics, anxiolytics, antitumor drugs, acetylcholinesterase inhibitors for Alzheimer’s disease, and antiapoptotic proteins targeting the Bcl-2 family .

properties

IUPAC Name

ethyl 9-hydroxy-6-oxo-5,7-dihydropyrido[3,2-b]azepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(17)7-6-9(15)14-8-4-3-5-13-10(8)11(7)16/h3-5,16H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKNXEINJYMUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=N2)NC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722538
Record name Ethyl 9-hydroxy-6-oxo-6,7-dihydro-5H-pyrido[3,2-b]azepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676596-62-6
Record name Ethyl 6,7-dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676596-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9-hydroxy-6-oxo-6,7-dihydro-5H-pyrido[3,2-b]azepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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